ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
Description
Ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is a pyrazole-derived amine featuring a 1H-pyrazole core substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 5-position with a methyl group linked to an ethylamine moiety. The compound’s molecular formula is C10H19N3, with a molecular weight of 181.28 g/mol. Its structure combines a heteroaromatic pyrazole ring with alkyl substituents, imparting both lipophilic and basic properties.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C10H19N3/c1-4-11-7-10-5-6-12-13(10)8-9(2)3/h5-6,9,11H,4,7-8H2,1-3H3 |
InChI Key |
ZJUIXPLHIJXFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=NN1CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazines with 1,3-diketones to form the pyrazole ring . The subsequent alkylation reactions introduce the ethyl and 2-methylpropyl groups under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine, a comparative analysis with structurally analogous pyrazol-5-amine derivatives is provided below.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 2-methylpropyl group at the 1-position in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl or isopropyl in ). This may enhance membrane permeability but reduce aqueous solubility.
Synthetic Accessibility :
- The synthesis of pyrazol-5-amines typically involves condensation reactions (e.g., refluxing esters with amines in acetic acid, as in ). The isobutyl group may require specialized alkylation steps, contrasting with simpler analogs like MK54, which can be synthesized via direct amination .
Spectroscopic Data :
- While ESIMS data for the target compound is absent, analogs like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine show characteristic [M+H]<sup>+</sup> peaks at m/z 203 , suggesting the target’s molecular ion would align with its molecular weight (~181).
Biological Relevance: Pyrazole derivatives with aryl or heteroaryl substituents (e.g., pyridine in or triazolo-azepine in ) often exhibit receptor-binding activity. The target compound’s lack of aromatic substituents may limit such interactions but could favor non-specific hydrophobic interactions.
Table 2: Comparative Physicochemical Properties
Biological Activity
Ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of Intermediates : Starting with furan and pyrazole derivatives, followed by coupling through amination and alkylation.
- Reagents Used : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Biological Activity
This compound exhibits a range of biological activities:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. A study highlighted that specific derivatives demonstrated significant efficacy at concentrations as low as 1 μg/mL, comparable to established antibiotics like bosentan in certain assays .
2. Enzyme Inhibition
The compound's mechanism of action often involves interaction with specific enzymes or receptors. For instance, its pyrazole ring can engage in π-π stacking interactions, while the amine group facilitates hydrogen bonding with target molecules, potentially modulating enzyme activity .
3. Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The compound's structural components may contribute to its ability to induce apoptosis in malignant cells.
Case Studies
Several case studies have been conducted to evaluate the biological effects of pyrazole derivatives:
- Study 1 : A series of pyrazole compounds were synthesized and evaluated for their endothelin-1 antagonist activities. Some compounds showed comparable effects to bosentan in preventing endothelin-induced sudden death in mice .
- Study 2 : Another investigation focused on the antibacterial properties of similar compounds, revealing moderate activity against selected bacterial strains .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [(furan-2-yl)methyl]amine | Structure | Limited due to lack of pyrazole ring |
| [(pyrazol-5-yl)methyl]amine | Structure | Varying activity; lacks furan ring |
| (furan-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine | Structure | Positional isomer; different activity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
